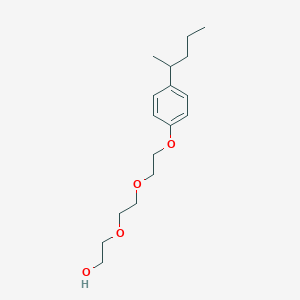

2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is an organic compound characterized by its complex structure, which includes a phenoxy group substituted with a pentan-2-yl chain and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(Pentan-2-yl)phenol. This can be achieved through the alkylation of phenol with 2-pentanol in the presence of an acid catalyst.

Etherification: The next step involves the etherification of 4-(Pentan-2-yl)phenol with ethylene oxide to introduce the ethoxy groups. This reaction is typically carried out under basic conditions using a strong base like sodium hydroxide.

Further Etherification: The intermediate product is then subjected to further etherification with additional ethylene oxide to achieve the desired structure of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or amines, depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Utilized in the formulation of specialty chemicals, including lubricants, detergents, and coatings.

Mechanism of Action

The mechanism by which 2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol exerts its effects depends on its application:

Surfactant Properties: The compound can reduce surface tension and form micelles, which is useful in emulsification and solubilization processes.

Drug Delivery: In drug delivery systems, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.

2-(2-(2-(4-Nonylphenoxy)ethoxy)ethoxy)ethanol: Another similar compound with a nonyl group instead of a pentan-2-yl group.

Uniqueness

2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol is unique due to its specific alkyl chain and multiple ethoxy groups, which confer distinct properties such as solubility, reactivity, and surfactant behavior. These characteristics make it suitable for specialized applications in various fields.

Biological Activity

2-(2-(2-(4-(Pentan-2-yl)phenoxy)ethoxy)ethoxy)ethanol, also known by its CAS number 89231-20-9, is a complex ether compound with a molecular formula of C17H28O4 and a molecular weight of approximately 296.402 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The chemical structure of this compound features a pentan-2-yl group attached to a phenoxy moiety, which is further linked through ethylene glycol units. This structural configuration may influence its solubility, permeability, and interaction with biological systems.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that ether compounds can disrupt microbial cell membranes, leading to cell death.

- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.

- Antioxidant Effects : The presence of phenolic groups in the structure may confer antioxidant properties, scavenging free radicals and reducing oxidative stress.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of phenolic ethers, it was found that compounds with long alkyl chains exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of hydrophobicity in enhancing membrane penetration and subsequent antimicrobial effects .

- Anti-inflammatory Studies : Another investigation into the anti-inflammatory effects of similar ether compounds revealed that they could effectively reduce inflammation markers in vitro. The mechanism was attributed to the inhibition of NF-kB pathways, which are crucial in inflammatory responses .

- Cellular Antioxidant Activity : A research project focused on the antioxidant capabilities of phenolic ethers demonstrated that these compounds could significantly reduce oxidative stress markers in cellular models. The study concluded that the antioxidant activity was dose-dependent and linked to the structural features of the compounds .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial cell membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Scavenging free radicals |

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the potential therapeutic applications of this compound:

- Absorption : The compound's log P value (approximately 2.9945) suggests moderate lipophilicity, which may facilitate absorption across biological membranes.

- Distribution : Its molecular size and structure indicate potential distribution throughout body tissues.

- Metabolism : While specific metabolic pathways for this compound are not well-documented, similar ether compounds often undergo phase I and II metabolic reactions.

- Excretion : The elimination route remains to be fully characterized; however, metabolites are likely excreted via urine.

Properties

CAS No. |

89231-20-9 |

|---|---|

Molecular Formula |

C17H28O4 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-[2-[2-(4-pentan-2-ylphenoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C17H28O4/c1-3-4-15(2)16-5-7-17(8-6-16)21-14-13-20-12-11-19-10-9-18/h5-8,15,18H,3-4,9-14H2,1-2H3 |

InChI Key |

PHEVBSIRSCPWLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1=CC=C(C=C1)OCCOCCOCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.